REACTION_SMILES
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[CH3:1][S:2](=[O:3])[CH3:4].[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[Cl:44][CH2:45][Cl:46].[Cl:5][C:6]([C:7]([Cl:8])=[O:9])=[O:10].[OH:11][CH:12]1[CH:13]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[NH:14][CH2:15][CH2:16][CH2:17]1.[OH:31][C:32]([CH2:33][C:34]([C:35](=[O:36])[OH:37])([CH2:38][C:39](=[O:40])[OH:41])[OH:42])=[O:43]>>[O:11]=[C:12]1[CH:13]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[NH:14][CH2:15][CH2:16][CH2:17]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCCNC1c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CC(O)(CC(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCNC1c1ccccc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][S:2](=[O:3])[CH3:4].[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[Cl:44][CH2:45][Cl:46].[Cl:5][C:6]([C:7]([Cl:8])=[O:9])=[O:10].[OH:11][CH:12]1[CH:13]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[NH:14][CH2:15][CH2:16][CH2:17]1.[OH:31][C:32]([CH2:33][C:34]([C:35](=[O:36])[OH:37])([CH2:38][C:39](=[O:40])[OH:41])[OH:42])=[O:43]>>[O:11]=[C:12]1[CH:13]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[NH:14][CH2:15][CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCCNC1c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CC(O)(CC(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCNC1c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |